molecular formula C13H15N3O2 B11745977 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid CAS No. 1856074-02-6

2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11745977
CAS No.: 1856074-02-6
M. Wt: 245.28 g/mol
InChI Key: AJZACFUFYVOYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its functionalization and subsequent coupling with a benzoic acid derivative. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and reagents such as sodium bicarbonate and acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety that can undergo similar chemical reactions.

Uniqueness

2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1856074-02-6

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[(2-methylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C13H15N3O2/c1-16-11(6-7-15-16)9-14-8-10-4-2-3-5-12(10)13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)

InChI Key

AJZACFUFYVOYEM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.